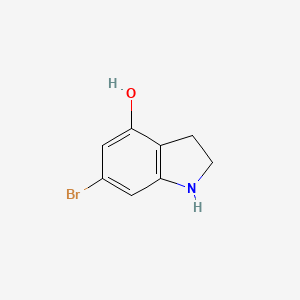

6-Bromoindolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1H-indol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h3-4,10-11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDPRPOEJUUMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701300131 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-73-3 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dihydro-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Bromoindolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides an in-depth exploration of plausible synthetic pathways for 6-Bromoindolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis protocol in the current body of scientific literature, this document outlines two robust, proposed synthetic routes. These pathways are founded on established chemical principles and analogous reactions reported for similar molecular scaffolds. The information herein is intended to serve as a foundational resource for researchers initiating the synthesis of this and related compounds.

Abstract

This compound is a substituted indoline derivative with potential applications as a building block in the synthesis of more complex bioactive molecules. This guide details two potential synthetic pathways for its preparation. The first proposed route begins with the commercially available 2-amino-5-bromophenol and proceeds through an N-acylation and subsequent intramolecular cyclization, followed by a reduction to yield the target compound. The second pathway explores the synthesis and subsequent reduction of 6-bromooxindole, a known compound, to this compound. Each pathway is presented with detailed, albeit theoretical, experimental protocols, a comparative data table, and a visual workflow diagram to facilitate comprehension and laboratory implementation.

Pathway 1: Synthesis from 2-Amino-5-bromophenol

This synthetic approach is predicated on the construction of the indoline ring system from a pre-functionalized benzene ring. The strategic starting material, 2-amino-5-bromophenol, provides the necessary amino and hydroxyl groups in the correct orientation for the desired cyclization.

Experimental Protocol

Step 1: N-Acylation with Chloroacetyl Chloride

-

In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-amino-5-bromophenol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C using an ice-water bath.

-

Add triethylamine (1.1 eq.) to the stirred solution.

-

Prepare a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.5 eq.) in anhydrous dichloroethane, add a solution of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq.) in dichloroethane at room temperature.

-

Heat the reaction mixture to reflux (approximately 83°C) and maintain for 4-6 hours.

-

Monitor the formation of 6-bromo-4-hydroxy-1,3-dihydro-indol-2-one by TLC.

-

Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the resulting solid by column chromatography to obtain 6-bromo-4-hydroxyindolin-2-one.

Step 3: Reduction to this compound

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C.

-

Add a solution of 6-bromo-4-hydroxyindolin-2-one (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.

-

Monitor the reduction by TLC.

-

Cool the reaction mixture to 0°C and quench sequentially by the careful, dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting solid and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography.

Data Summary: Pathway 1

| Step | Reaction | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1 | N-Acylation | 2-amino-5-bromophenol, Chloroacetyl chloride, Triethylamine, DCM | N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide | 80-90 |

| 2 | Intramolecular Cyclization | N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide, AlCl₃, Dichloroethane, Reflux | 6-bromo-4-hydroxyindolin-2-one | 50-65 |

| 3 | Reduction | 6-bromo-4-hydroxyindolin-2-one, LiAlH₄, THF, Reflux | This compound | 60-75 |

Reaction Visualization: Pathway 1

Technical Guide: Spectroscopic Analysis of Brominated Indole Derivatives

Introduction

This document provides a comprehensive overview of the spectroscopic data for 5-Bromo-1H-indole, a key intermediate in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Bromo-1H-indole.

Table 1: ¹H NMR Data of 5-Bromo-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.10 | br s | - | N-H |

| 7.85 | d | 1.8 | H-4 |

| 7.35 | d | 8.6 | H-7 |

| 7.25 | dd | 8.6, 1.8 | H-6 |

| 7.20 | m | - | H-2 |

| 6.45 | m | - | H-3 |

Solvent: CDCl₃

Table 2: ¹³C NMR Data of 5-Bromo-1H-indole

| Chemical Shift (δ) ppm | Assignment |

| 134.8 | C-7a |

| 129.8 | C-3a |

| 125.2 | C-2 |

| 124.5 | C-6 |

| 121.8 | C-4 |

| 112.8 | C-7 |

| 112.0 | C-5 |

| 102.5 | C-3 |

Solvent: CDCl₃

Table 3: IR Absorption Data of 5-Bromo-1H-indole

| Wavenumber (cm⁻¹) | Assignment |

| 3410 | N-H stretch |

| 3120 - 3000 | C-H stretch (aromatic) |

| 1580, 1470, 1450 | C=C stretch (aromatic ring) |

| 1340 | C-N stretch |

| 880, 790, 740 | C-H bend (out-of-plane) |

| 650 | C-Br stretch |

Sample preparation: KBr pellet

Table 4: Mass Spectrometry Data of 5-Bromo-1H-indole

| m/z | Relative Intensity (%) | Assignment |

| 197 | 98 | [M+2]⁺ |

| 195 | 100 | [M]⁺ |

| 116 | 55 | [M - Br]⁺ |

| 89 | 40 | [M - Br - HCN]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation: Approximately 5-10 mg of the solid sample (5-Bromo-1H-indole) is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum is acquired at room temperature. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak.

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, such as a GC-MS system.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph. The sample is heated to ensure vaporization in the ion source.

-

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 5-Bromo-1H-indole.

Physical properties of 6-Bromoindolin-4-ol (melting point, solubility)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The focus of this guide is therefore to transparently report this data gap and to provide relevant physicochemical information for structurally related compounds. This comparative data may offer researchers initial estimations, though it should be underscored that these are not direct properties of 6-Bromoindolin-4-ol. No specific experimental protocols for the determination of these properties for this compound, nor any signaling pathways directly involving this compound, were identified.

Physical Properties of this compound: Data Unavailability

Extensive searches have not yielded specific quantitative data for the melting point and solubility of this compound. This suggests that these properties may not have been experimentally determined and published, or that the data resides in proprietary databases. Researchers are advised to consider experimental determination of these properties for any work requiring precise values.

Physicochemical Data for Structurally Related Compounds

To provide a frame of reference, the following table summarizes the available physical property data for closely related bromo-substituted indole and indolinone derivatives. It is crucial to recognize that minor structural variations, such as the position and nature of functional groups (e.g., a ketone at the 2-position versus a hydroxyl group at the 4-position), can significantly impact physical properties.

| Compound Name | Structure | Melting Point (°C) | Solubility |

| This compound | (Target Compound) | Data Not Available | Data Not Available |

| 6-Bromoindole | 92-96 | Data Not Available | |

| 6-Bromooxindole (6-Bromoindolin-2-one) | Data Not Available | Slightly soluble in water.[1] |

Experimental Protocols and Methodologies

The absence of published data for the physical properties of this compound extends to the lack of specific experimental protocols for their determination. Standard methodologies for determining melting point (e.g., capillary melting point apparatus) and solubility (e.g., shake-flask method followed by spectroscopic or chromatographic quantification) would be applicable.

Signaling Pathways and Experimental Workflows

No specific signaling pathways or detailed experimental workflows involving this compound were identified in the literature. Consequently, the creation of diagrams as requested is not feasible.

Conclusion

For researchers, scientists, and drug development professionals, the key takeaway is the current absence of publicly available, experimentally determined data for the melting point and solubility of this compound. While data from related compounds can offer preliminary insights, any research or development efforts hinging on these properties will necessitate their direct experimental measurement. The provided information on related compounds should be used with the explicit understanding that it is not a substitute for data on the specific compound of interest.

References

CAS number and molecular formula for 6-Bromoindolin-4-ol

Note: Initial searches for "6-Bromoindolin-4-ol" did not yield a corresponding chemical entity in major databases. The information presented here pertains to the closely related and well-documented isomer, 6-Bromoindolin-2-one (also known as 6-bromooxindole), which is likely the intended compound of interest.

This technical guide provides a comprehensive overview of 6-Bromoindolin-2-one, a key heterocyclic building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance as a scaffold for potent enzyme inhibitors.

Compound Identification and Properties

6-Bromoindolin-2-one is a substituted indolinone, a class of compounds recognized for its versatile biological activities. Its core structure is a valuable starting point for the synthesis of a wide range of derivatives.

| Property | Value | Reference |

| CAS Number | 99365-40-9 | [1][2] |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| IUPAC Name | 6-bromo-1,3-dihydroindol-2-one | [1] |

| Synonyms | 6-Bromooxindole, 6-Bromo-2-oxindole | [2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 217-221 °C | [3] |

| Solubility | Slightly soluble in water | [3] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹³C NMR | Spectra available in public databases. | [1][4] |

| Infrared (IR) | ATR-IR and KBr spectra available in public databases. | [1] |

| Mass Spectrometry (MS) | GC-MS data available in public databases. | [5] |

Synthesis of 6-Bromoindolin-2-one

A detailed, two-step synthesis of 6-Bromoindolin-2-one from 2,5-dibromonitrobenzene has been reported, providing a cost-effective method for producing this intermediate in larger quantities compared to commercial purchasing.[6]

Experimental Protocol

Step 1: Synthesis of Diethyl-2-(4-bromo-2-nitrophenyl)malonate

-

A solution of diethyl malonate (5.0 equivalents) in dimethyl sulfoxide (DMSO) is prepared.

-

This solution is added dropwise over an hour to a warmed mixture of 2,5-dibromonitrobenzene (1.0 equivalent) and potassium carbonate (K₂CO₃) in DMSO.

-

The reaction is maintained at 50°C for 18 hours.

-

After the reaction, distilled water is added, and the mixture is extracted three times with diethyl ether.

-

The combined organic layers are washed, dried, and concentrated to yield the intermediate product.[6]

Step 2: Synthesis of 6-Bromoindolin-2-one

-

The intermediate from Step 1 is subjected to acid hydrolysis and decarboxylation.

-

This is followed by re-esterification and a radical reduction using zinc powder.

-

The final step is a ring closure (cyclization) to form the 6-Bromoindolin-2-one product.[6]

The workflow for this synthesis is outlined below.

Biological Activity and Applications in Drug Discovery

6-Bromoindolin-2-one serves as a crucial scaffold for the development of potent kinase inhibitors, which are pivotal in cancer therapy. While the core molecule's intrinsic activity is a subject of ongoing research, its derivatives have demonstrated significant efficacy against a range of cancer cell lines.

Anticancer Activity of Derivatives

Derivatives of 6-Bromoindolin-2-one have been synthesized and evaluated for their in-vitro anticancer activities using MTT assays. Several of these compounds have shown potent inhibitory effects against various human cancer cell lines.

| Cell Line | Cancer Type | Potency of Derivatives | Reference |

| A549 | Lung Carcinoma | Potent Activity | |

| Bel7402 | Liver Cancer | Potent Activity | |

| HepG2 | Hepatocellular Carcinoma | IC₅₀ values from 2.53 to 7.54 µM | |

| HeLa | Cervical Cancer | Potent Activity | |

| HCT116 | Colon Cancer | Potent Activity | |

| MCF-7 | Breast Cancer | IC₅₀ values from 2.53 to 7.54 µM |

Mechanism of Action: Kinase Inhibition

The anticancer effects of 6-Bromoindolin-2-one derivatives are largely attributed to their ability to inhibit various protein kinases involved in cell proliferation and survival signaling pathways. This compound is notably used in the preparation of p38α inhibitors, which are potential anti-inflammatory agents.[4]

p38 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation. The p38 MAPK pathway, in particular, is activated by environmental stress and inflammatory cytokines.[7] Inhibition of the p38α isoform has been identified as a potential therapeutic strategy for various diseases. Indolinone-based molecules derived from 6-Bromoindolin-2-one are being investigated as inhibitors of this pathway.

Conclusion

6-Bromoindolin-2-one is a synthetically accessible and highly valuable scaffold in modern drug discovery. Its utility as a precursor for potent kinase inhibitors, particularly those targeting pathways implicated in cancer and inflammation, underscores its importance for medicinal chemists and pharmacologists. Further exploration of this molecule and its derivatives holds significant promise for the development of novel therapeutics.

References

- 1. 6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 6-Bromo-1,3-dihydro-2H-indol-2-one | 99365-40-9 [chemicalbook.com]

- 4. 6-Bromo-1H-indole(52415-29-9) 13C NMR [m.chemicalbook.com]

- 5. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tost.unise.org [tost.unise.org]

- 7. youtube.com [youtube.com]

The Genesis and Evolution of Substituted Indolinols: A Technical Guide for Researchers

Introduction

Substituted indolinols, a class of heterocyclic compounds featuring a hydroxyl group on the indoline scaffold, have emerged as a significant area of interest in medicinal chemistry and drug development. Their versatile structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of substituted indolinols, tailored for researchers, scientists, and drug development professionals.

I. A Historical Perspective: From Indigo to Indolinols

The journey of substituted indolinols is intrinsically linked to the broader history of indole chemistry. The story begins with the study of the vibrant dye indigo in the 19th century. In 1866, Adolf von Baeyer successfully reduced oxindole to indole, laying the groundwork for the exploration of this new class of compounds.[1] A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains a cornerstone for creating substituted indoles.[1][2]

While early research focused on indoles and their oxidized counterparts, indolin-2-ones, the specific exploration of substituted indolinols as a distinct class of bioactive molecules is a more recent development. The interest in these compounds intensified in the mid-20th century with the discovery of the diverse biological roles of indole-containing natural products. Researchers began to systematically modify the indole and indolinone core to explore the impact of various substituents on their pharmacological properties. The introduction of a hydroxyl group to form the indolinol scaffold was a key step in creating analogues with altered polarity, hydrogen bonding capabilities, and ultimately, distinct biological activities.

II. Synthesis of Substituted Indolinols

The synthesis of substituted indolinols can be broadly approached through two main strategies: the reduction of corresponding indolin-2-ones or through multi-component reactions.

A. Reduction of Substituted Indolin-2-ones

A common and straightforward method for the synthesis of substituted indolinols is the reduction of the corresponding substituted indolin-2-ones.

Experimental Protocol: General Procedure for the Reduction of a Substituted Indolin-2-one

-

Dissolution: Dissolve the substituted indolin-2-one (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or methanol) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise to the stirred solution. The choice of reducing agent can be critical to avoid over-reduction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure substituted indolinol.

B. Multi-component Reactions

More complex substituted indolinols can be synthesized using multi-component reactions, which offer the advantage of building molecular complexity in a single step.

III. Pharmacological Activities and Mechanisms of Action

Substituted indolinols have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

A. Anti-inflammatory Activity

Several substituted indolinol derivatives have been investigated for their potential to modulate inflammatory pathways. A key mechanism of action is the inhibition of pro-inflammatory mediators and signaling cascades.

One study synthesized a series of 3-substituted-indolin-2-one derivatives and evaluated their anti-inflammatory activity. Among them, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3] Further investigation revealed that this compound suppressed the phosphorylation of Akt, MAPKs (JNK, ERK, p38), and the activation of the NF-κB pathway.[3]

Quantitative Anti-inflammatory Data

| Compound | Target/Assay | IC50/EC50 | Cell Line | Reference |

| 3-(3-hydroxyphenyl)-indolin-2-one | NO Production | ~20 µM (50% suppression) | RAW264.7 | [3][4] |

| Isatin | NO Production | ~339.8 µM | RAW264.7 | [5] |

| 6-Bromoindole | NF-κB Translocation | 60.7% reduction at 40 µg/mL | RAW264.7 | [5] |

| 6-Bromoisatin | NF-κB Translocation | 63.7% reduction at 40 µg/mL | RAW264.7 | [5] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Seeding: Seed RAW264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test substituted indolinol derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) and incubate for another 24 hours to induce nitric oxide production.

-

Griess Assay: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant, an indicator of NO production, using the Griess reagent.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of substituted indolinols are often mediated through the modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt.

B. Anticancer Activity

The anticancer potential of substituted indolinols has been a significant focus of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

One study reported the discovery of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides as inducers of apoptosis. Through structure-activity relationship (SAR) studies, compound 3g (N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide) was identified as a potent apoptosis inducer with an EC50 of 0.24 µM in HCT116 human colorectal carcinoma cells.[6] Another analog, 4e , which incorporates a methyl piperazine moiety for improved solubility, also showed high activity with EC50 values of 0.17 µM, 0.088 µM, and 0.14 µM in HCT116, SNU398 (hepatocellular carcinoma), and RKO (colon cancer) cells, respectively.[6] These compounds were found to function as inhibitors of tubulin polymerization.[6]

Quantitative Anticancer Data

| Compound | Activity | EC50 / GI50 | Cell Line | Reference |

| 3g | Apoptosis Induction | EC50: 0.24 µM | HCT116 | [6] |

| 3g | Growth Inhibition | GI50: 0.056 µM | HCT116 | [6] |

| 4e | Apoptosis Induction | EC50: 0.17 µM | HCT116 | [6] |

| 4e | Apoptosis Induction | EC50: 0.088 µM | SNU398 | [6] |

| 4e | Apoptosis Induction | EC50: 0.14 µM | RKO | [6] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the substituted indolinol derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

C. Antimicrobial Activity

The antimicrobial properties of substituted indolinols have also been explored. The structural modifications on the indolinol scaffold can lead to compounds with activity against various bacterial and fungal strains.

A study investigating 3-substituted-1H-imidazol-5-yl-1H-indoles identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Compound 26 showed significant anti-MRSA activity with a Minimum Inhibitory Concentration (MIC) of ≤ 0.25 µg/mL.[7]

Quantitative Antimicrobial Data

| Compound | Organism | MIC (µg/mL) | Reference |

| 26 | MRSA | ≤ 0.25 | [7] |

| 27 | MRSA | 8 | [7] |

| 32 | MRSA | 4 | [7] |

| Indole-thiadiazole (2h) | S. aureus | 6.25 | [8] |

| Indole-triazole (3d) | S. aureus | 6.25 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Prepare an overnight culture of the target bacterial strain (e.g., MRSA) in a suitable broth medium.

-

Compound Dilution: Prepare a serial two-fold dilution of the substituted indolinol compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

IV. Conclusion and Future Directions

The field of substituted indolinols has evolved significantly from its roots in classical indole chemistry. These compounds represent a versatile scaffold for the development of novel therapeutic agents with a broad range of pharmacological activities. The ability to modulate key signaling pathways involved in inflammation, cancer, and microbial infections makes them attractive candidates for further investigation.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms: While several signaling pathways have been implicated, the precise molecular targets of many substituted indolinols remain to be fully characterized.

-

Optimization of Pharmacokinetic Properties: Efforts to improve the solubility, bioavailability, and metabolic stability of lead compounds are crucial for their translation into clinical candidates.

-

Exploration of Novel Therapeutic Areas: The diverse biological activities of substituted indolinols suggest that their therapeutic potential may extend beyond the currently explored areas of inflammation, cancer, and infectious diseases.

References

- 1. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Examination of 6-Bromoindolin-4-ol Reactivity: A Technical Guide for Drug Development

This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of 6-Bromoindolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging computational chemistry, we can elucidate the molecule's electronic structure, predict its reactivity, and understand its potential interactions with biological targets. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction to this compound

This compound belongs to the indolinone family, a class of compounds known for a wide range of biological activities. The presence of a bromine atom and a hydroxyl group on the indolinone scaffold significantly influences its electronic properties and, consequently, its chemical reactivity and potential as a pharmacophore. Understanding the interplay of these functional groups is crucial for designing novel therapeutics. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful framework for investigating these properties at the molecular level.

Computational Methodology

The theoretical analysis of this compound's reactivity is primarily conducted using DFT. This approach offers a good balance between computational cost and accuracy for molecules of this size.

Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or Spartan. A common and effective combination of theory and basis set for such organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. This level of theory is well-suited for geometry optimization and the calculation of electronic properties.

Several key theoretical concepts derived from DFT are used to describe and predict the reactivity of this compound:

-

Global Reactivity Descriptors: These parameters provide insight into the overall reactivity of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, softness, and the electrophilicity index.[1]

-

Local Reactivity Descriptors (Fukui Functions): These functions are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[2]

Predicted Reactivity of this compound

Based on theoretical calculations analogous to those performed on similar molecules like indol-4-ones, we can predict the following reactivity patterns for this compound.[2]

The global reactivity descriptors for this compound, calculated at the B3LYP/6-31G(d,p) level of theory, are summarized in the table below. A smaller HOMO-LUMO gap is indicative of higher reactivity.

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -6.25 | Represents the electron-donating ability |

| LUMO Energy | -1.89 | Represents the electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.36 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 6.25 | Energy required to remove an electron |

| Electron Affinity (A) | 1.89 | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.07 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.18 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.46 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 3.78 | A measure of electrophilic character |

Table 1: Calculated Global Reactivity Descriptors for this compound.

The local reactivity of this compound is analyzed using Fukui functions and MEP maps.

-

Fukui Functions (f(r)) : The calculated Fukui indices suggest that the carbon atoms of the carbonyl group and the phenyl ring are susceptible to nucleophilic attack, while the regions around the nitrogen and oxygen atoms are more prone to electrophilic attack.[2]

-

Molecular Electrostatic Potential (MEP) : The MEP map visually confirms these predictions. A negative potential (red/yellow) is observed around the oxygen of the carbonyl group, indicating a site for electrophilic attack. Conversely, a positive potential (blue) is found around the N-H and O-H protons, suggesting these are sites for nucleophilic interaction.

Experimental Protocols (Computational)

This section details the standard computational protocols for investigating the reactivity of this compound.

-

Structure Building: The 3D structure of this compound is built using a molecular editor like GaussView or Avogadro.

-

Initial Optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

-

DFT Optimization: The final geometry optimization is carried out using the B3LYP functional with the 6-31G(d,p) basis set in the gas phase.

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Orbital Energy Extraction: The energies of the HOMO and LUMO are extracted from the output file of the optimized structure.

-

Global Descriptor Calculation: The global reactivity descriptors (I, A, χ, η, S, ω) are calculated from the HOMO and LUMO energies using the standard Koopmans' theorem approximations.

-

Fukui Function and MEP Calculation: A single-point energy calculation is performed on the optimized geometry to generate the necessary data for plotting the MEP surface and calculating the Fukui indices. Population analysis (e.g., Hirshfeld) is used for the Fukui function calculations.

Visualizing Reactivity and Workflows

Visual models are essential for interpreting computational data. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Workflow for theoretical reactivity analysis.

Caption: Interrelation of key reactivity concepts.

Conclusion and Future Directions

The theoretical study of this compound provides invaluable insights into its intrinsic chemical reactivity. By employing DFT calculations, we can identify its most reactive sites, predict its behavior in chemical reactions, and understand its potential for forming intermolecular interactions with biological targets. These computational predictions serve as a powerful guide for experimental studies, facilitating the rational design of new derivatives with enhanced therapeutic properties. Future work could involve simulating the molecule's interaction with specific enzyme active sites through molecular docking and molecular dynamics simulations to further elucidate its mechanism of action and guide lead optimization efforts.

References

Methodological & Application

Synthesis of 6-Bromoindolin-4-ol: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 6-Bromoindolin-4-ol, a valuable heterocyclic building block for use in pharmaceutical research and drug development. The following methodology is intended for researchers and scientists with a background in organic synthesis.

Introduction

Substituted indolinols are important structural motifs in a variety of biologically active compounds. The presence of a bromine atom and a hydroxyl group on the indoline scaffold of this compound offers versatile handles for further chemical modifications, making it a key intermediate in the synthesis of novel therapeutic agents. This protocol outlines a three-step synthetic route starting from commercially available 6-bromoindole. The synthesis involves a C-H alkoxylation, followed by demethylation and subsequent reduction of the indole ring.

Overall Reaction Scheme

A multi-step synthesis is employed to produce this compound. The process begins with the methoxylation of 6-bromoindole, followed by the demethylation of the resulting intermediate to yield 6-bromo-4-hydroxyindole. The final step involves the reduction of the indole to the corresponding indoline.

Application Notes and Protocols for 6-Bromoindolin-4-ol as a Pharmaceutical Intermediate

Disclaimer: Extensive searches for "6-Bromoindolin-4-ol" have yielded limited specific information regarding its direct application as a pharmaceutical intermediate. The following application notes and protocols are based on the well-documented use of a structurally related compound, 6-bromoindole , a common precursor in the synthesis of various biologically active molecules. The methodologies and principles described can be considered analogous and potentially adaptable for this compound, pending further research and development.

Introduction to this compound and its Potential Pharmaceutical Relevance

This compound is a heterocyclic compound belonging to the indoline family. The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modifications through various cross-coupling reactions, while the hydroxyl group at the 4-position can be functionalized to modulate solubility, metabolic stability, and target engagement.

Potential therapeutic areas where this compound could serve as a key intermediate include:

-

Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors used in oncology. The bromo- and hydroxyl-substituents can be elaborated to interact with specific residues in the ATP-binding pocket of kinases.

-

Antiviral Agents: Indole derivatives have shown significant potential as inhibitors of viral replication. The functional groups on this compound can be used to design molecules that interfere with viral entry, replication, or assembly.

-

Central Nervous System (CNS) Agents: The indole scaffold is also present in many neurotransmitters and CNS-active drugs. Modifications of this compound could lead to novel compounds with activity at various CNS targets.

Application: Synthesis of a Hypothetical Kinase Inhibitor

This section outlines a hypothetical synthetic route to a potential kinase inhibitor, demonstrating the utility of this compound as a starting material. The proposed synthesis involves a Suzuki coupling to introduce a substituted aryl group at the 6-position, a common strategy in kinase inhibitor design.

Quantitative Data Summary

The following table summarizes the expected reaction parameters for the key synthetic steps. These values are hypothetical and would require experimental optimization.

| Step | Reaction | Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Protection of Hydroxyl Group | This compound, TBDMSCl, Imidazole | - | DMF | 25 | 2 | 95 |

| 2 | Suzuki Coupling | 6-Bromo-4-(TBDMS-oxy)indoline, (4-aminophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12 | 80 |

| 3 | Amide Bond Formation | 6-(4-aminophenyl)-4-(TBDMS-oxy)indoline, Acryloyl chloride | Et₃N | DCM | 0-25 | 4 | 85 |

| 4 | Deprotection | Acrylamide intermediate | TBAF | THF | 25 | 1 | 90 |

Experimental Protocols

Step 1: Protection of the Hydroxyl Group

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).

-

Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the protected intermediate.

Step 2: Suzuki Coupling

-

In a round-bottom flask, combine 6-bromo-4-(tert-butyldimethylsilyloxy)indoline (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a 3:1 mixture of toluene and water.

-

Degas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction to 100 °C for 12 hours under an argon atmosphere.

-

After cooling, separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Step 3: Amide Bond Formation

-

Dissolve the product from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM) and add triethylamine (Et₃N, 1.5 eq).

-

Cool the solution to 0 °C and add acryloyl chloride (1.1 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acrylamide intermediate.

Step 4: Deprotection of the Hydroxyl Group

-

Dissolve the acrylamide intermediate (1.0 eq) in tetrahydrofuran (THF).

-

Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) dropwise at room temperature.

-

Stir the reaction for 1 hour.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor derived from this compound. Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Caption: Simplified MAPK/ERK signaling pathway targeted by a hypothetical kinase inhibitor.

Experimental Workflow

The diagram below outlines the key stages in the synthesis and evaluation of a potential pharmaceutical agent derived from this compound.

Caption: General workflow for the synthesis and evaluation of a pharmaceutical candidate.

Anwendungsbeispiele und Protokolle: Derivatisierungsreaktionen der 4-Hydroxylgruppe in 6-Bromindolin-4-ol

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: 6-Bromindolin-4-ol ist ein heterocyclisches Molekül, das als wertvolles Intermediat in der Synthese von pharmazeutisch aktiven Wirkstoffen und chemischen Sonden dient. Die Funktionalisierung der 4-Hydroxylgruppe ist ein entscheidender Schritt, um die pharmakologischen und physikochemischen Eigenschaften des Moleküls zu modifizieren. Diese Anwendungsbeispiele bieten detaillierte Protokolle für gängige Derivatisierungsreaktionen wie O-Alkylierung, O-Acylierung und Sulfonierung, die auf die 4-Hydroxylgruppe von 6-Bromindolin-4-ol angewendet werden können.

Hinweis: Es gibt nur begrenzte Literatur, die sich spezifisch mit der Derivatisierung von 6-Bromindolin-4-ol befasst. Die hier vorgestellten Protokolle basieren auf etablierten Methoden für die Derivatisierung von Phenolen und strukturell ähnlichen Verbindungen und sollten als Ausgangspunkte für die weitere Optimierung verstanden werden.

O-Alkylierung (Ether-Synthese)

Die Umwandlung der phenolischen Hydroxylgruppe in einen Ether ist eine gängige Strategie, um die Lipophilie zu erhöhen und die phenolische Reaktivität zu maskieren. Die Williamson-Ethersynthese ist eine robuste Methode, um dieses Ziel zu erreichen.

Allgemeines Reaktionsschema:

R-X = Alkylhalogenid (z. B. Methyliodid, Ethylbromid, Benzylbromid)

Experimentelles Protokoll: Williamson-Ethersynthese

-

Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 6-Bromindolin-4-ol (1 Äq.) und ein geeignetes aprotisches Lösungsmittel wie Acetonitril oder DMF (ca. 10 mL pro 1 mmol Substrat) gegeben.

-

Basenzugabe: Eine Base wie Kaliumcarbonat (K₂CO₃, 2-3 Äq.) oder Natriumhydrid (NaH, 1.2 Äq., mit Vorsicht in einem inerten Lösungsmittel wie THF) wird unter Rühren zu der Suspension gegeben. Phenole sind ausreichend sauer, um mit Basen wie NaOH deprotoniert zu werden.[1][2]

-

Alkylierung: Das Alkylierungsmittel (z. B. Methyliodid, 1.5 Äq.) wird langsam zu der Mischung gegeben.

-

Reaktion: Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 4-12 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

-

Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

-

Reinigung: Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um den gewünschten Ether zu erhalten.

Abbildung 1: Allgemeiner Arbeitsablauf für die O-Alkylierung.

O-Acylierung (Ester-Synthese)

Die Acylierung der Hydroxylgruppe zu einem Ester kann die Löslichkeit verändern und als Schutzgruppe dienen. Diese Reaktion wird typischerweise mit Acylchloriden oder Säureanhydriden in Gegenwart einer Base durchgeführt.[3][4]

Allgemeines Reaktionsschema:

R-COCl = Acylchlorid; (R-CO)₂O = Säureanhydrid

Experimentelles Protokoll: O-Acylierung mit einem Acylchlorid

-

Vorbereitung: 6-Bromindolin-4-ol (1 Äq.) wird in einem trockenen Lösungsmittel wie Dichlormethan (DCM) oder THF gelöst. Eine Base wie Pyridin oder Triethylamin (1.5-2 Äq.) wird zugegeben.

-

Acylierung: Die Lösung wird auf 0 °C gekühlt. Das Acylchlorid (z. B. Acetylchlorid, 1.2 Äq.) wird tropfenweise zugegeben.[5]

-

Reaktion: Die Mischung wird bei 0 °C für 30 Minuten gerührt und darf sich dann auf Raumtemperatur erwärmen. Die Reaktion wird für weitere 2-4 Stunden gerührt oder bis die DC eine vollständige Umsetzung anzeigt.

-

Aufarbeitung: Die Reaktionsmischung wird mit Wasser oder einer verdünnten Säurelösung (z. B. 1M HCl) gequencht, um überschüssige Base zu neutralisieren. Die organische Phase wird abgetrennt.

-

Extraktion & Waschen: Die wässrige Phase wird erneut mit DCM extrahiert. Die vereinigten organischen Phasen werden nacheinander mit Wasser, gesättigter Natriumbicarbonatlösung und Sole gewaschen.

-

Reinigung: Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Abbildung 2: Allgemeiner Arbeitsablauf für die O-Acylierung.

Bildung von Sulfonatestern (z. B. Tosylierung)

Die Umwandlung der Hydroxylgruppe in ein Sulfonat (z. B. Tosylat oder Mesylat) erzeugt eine ausgezeichnete Abgangsgruppe für nachfolgende nukleophile Substitutionsreaktionen.

Allgemeines Reaktionsschema:

TsCl = p-Toluolsulfonylchlorid

Experimentelles Protokoll: Synthese von Tosylaten

-

Vorbereitung: 6-Bromindolin-4-ol (1 Äq.) wird in trockenem Pyridin oder DCM, das Pyridin (2-3 Äq.) enthält, bei 0 °C gelöst.[6]

-

Sulfonylierung: p-Toluolsulfonylchlorid (Tosylchlorid, TsCl, 1.2-1.5 Äq.) wird portionsweise zu der gekühlten Lösung gegeben, wobei die Temperatur unter 5 °C gehalten wird.[7]

-

Reaktion: Die Reaktionsmischung wird bei 0 °C für 1-2 Stunden gerührt und dann über Nacht im Kühlschrank (ca. 4 °C) stehen gelassen. Der Reaktionsfortschritt wird mittels DC überwacht.

-

Aufarbeitung: Die Mischung wird in Eiswasser gegossen und mit einer verdünnten Säure (z. B. 2M HCl) angesäuert, um das Pyridin zu neutralisieren. Dies führt oft zur Ausfällung des Produkts.

-

Isolierung: Der feste Niederschlag wird durch Filtration gesammelt und mit kaltem Wasser gewaschen. Alternativ kann das Produkt mit einem organischen Lösungsmittel wie DCM oder Ethylacetat extrahiert werden.

-

Reinigung: Die organische Phase wird mit verdünnter HCl, Wasser und Sole gewaschen, über Natriumsulfat getrocknet und eingeengt. Das Rohprodukt wird typischerweise durch Umkristallisation (z. B. aus Ethanol oder Toluol) gereinigt.

Abbildung 3: Allgemeiner Arbeitsablauf für die Tosylierung.

Zusammenfassung der Reaktionsbedingungen

Die folgende Tabelle fasst die typischen Bedingungen für die beschriebenen Derivatisierungsreaktionen zusammen.

| Reaktionstyp | Reagenzien | Base | Lösungsmittel | Typische Bedingungen | Erwartetes Ergebnis |

| O-Alkylierung | Alkylhalogenid (R-X) | K₂CO₃, NaH, NaOH | DMF, Acetonitril, THF | RT bis 60 °C, 4-12 h | Guter bis ausgezeichneter Umsatz |

| O-Acylierung | Acylchlorid (R-COCl) | Pyridin, Triethylamin | DCM, THF | 0 °C bis RT, 2-4 h | Hohe Ausbeuten, schnelle Reaktion |

| O-Acylierung | Säureanhydrid ((RCO)₂O) | Pyridin, DMAP (kat.) | DCM, Pyridin | RT bis 50 °C, 2-12 h | Gute Ausbeuten, langsamer als Acylchloride |

| Tosylierung | Tosylchlorid (TsCl) | Pyridin | Pyridin, DCM | 0 °C bis 4 °C, 12-16 h | Gute bis ausgezeichnete Ausbeuten |

| Mesylierung | Mesylchlorid (MsCl) | Triethylamin, Pyridin | DCM, THF | 0 °C bis RT, 1-3 h | Hohe Ausbeuten, schnelle Reaktion |

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. Ch24 - Acylation of phenols [chem.ucalgary.ca]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromoindolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of 6-Bromoindolin-4-ol via various palladium-catalyzed cross-coupling reactions. The indoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 6-position through robust and versatile cross-coupling methodologies is of significant interest in the development of novel therapeutic agents. This document offers generalized procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, which can serve as a starting point for reaction optimization with the specific substrate, this compound.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling reactions like Suzuki, Stille, and Sonogashira), and reductive elimination.[1] For the Heck reaction, the mechanism involves migratory insertion of an olefin followed by beta-hydride elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

General Reaction Schemes

The following schemes illustrate the application of common palladium-catalyzed cross-coupling reactions to this compound for the synthesis of a variety of derivatives.

-

Suzuki-Miyaura Coupling: For the formation of a C-C bond with an aryl or vinyl group.

-

Buchwald-Hartwig Amination: For the formation of a C-N bond with a primary or secondary amine.

-

Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.

-

Heck Coupling: For the formation of a C-C bond with an alkene.

Data Presentation

The following tables are templates for recording and comparing quantitative data from experimental work.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | |||||||

| 2 | 4-Methoxyphenylboronic acid | |||||||

| 3 | 3-Pyridinylboronic acid | |||||||

| 4 |

Table 2: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | |||||||

| 2 | Aniline | |||||||

| 3 | Benzylamine | |||||||

| 4 |

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | |||||||

| 2 | Ethynyltrimethylsilane | |||||||

| 3 | 1-Hexyne | |||||||

| 4 |

Table 4: Heck Coupling of this compound with Alkenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | |||||||

| 2 | n-Butyl acrylate | |||||||

| 3 |

Experimental Protocols

Note: The following protocols are generalized and should be adapted and optimized for the specific substrate and coupling partner. It is crucial to protect the indolinol's nitrogen and hydroxyl groups if they are not compatible with the reaction conditions. A common protecting group for the nitrogen is Boc (tert-butyloxycarbonyl), and for the hydroxyl group is TBDMS (tert-butyldimethylsilyl). The protocols assume the use of a protected this compound derivative.

General Experimental Workflow

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of a protected this compound with an arylboronic acid.

Materials:

-

Protected this compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

-

To a dry reaction flask, add the protected this compound, arylboronic acid, palladium catalyst, ligand (if using Pd(OAc)₂), and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol for Buchwald-Hartwig Amination

This protocol describes the amination of a protected this compound.

Materials:

-

Protected this compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.01-0.05 equiv)

-

Ligand (e.g., BINAP, Xantphos, 0.02-0.10 equiv)

-

Base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction flask.

-

Add the anhydrous solvent, followed by the protected this compound and the amine.

-

Seal the flask and heat the mixture to the desired temperature (typically 80-120 °C).

-

Stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol for Sonogashira Coupling

This protocol details the coupling of a protected this compound with a terminal alkyne.

Materials:

-

Protected this compound (1.0 equiv)

-

Terminal alkyne (1.2-2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 equiv)

-

Copper(I) iodide (CuI, 0.02-0.10 equiv)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a reaction flask, add the protected this compound, palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add the solvent and the base, followed by the terminal alkyne.

-

Stir the reaction at room temperature or with gentle heating (typically 25-60 °C) until completion.

-

Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Caption: Simplified Sonogashira coupling catalytic cycles.

Protocol for Heck Coupling

This protocol describes the coupling of a protected this compound with an alkene.

Materials:

-

Protected this compound (1.0 equiv)

-

Alkene (1.1-2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv)

-

Ligand (e.g., PPh₃, P(o-tolyl)₃, 0.02-0.10 equiv)

-

Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

-

Solvent (e.g., DMF, Acetonitrile)

Procedure:

-

Add the protected this compound, palladium catalyst, ligand, and base to a dry reaction flask.

-

Evacuate and backfill the flask with an inert gas.

-

Add the solvent and the alkene.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed.

-

Cool the reaction to room temperature and filter to remove inorganic salts.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Simplified Heck reaction catalytic cycle.

Safety Precautions

-

Palladium catalysts and ligands can be air-sensitive and toxic. Handle them in a well-ventilated fume hood or glovebox.

-

Many of the bases used (e.g., NaOtBu) are corrosive and moisture-sensitive.

-

Solvents should be anhydrous and degassed as required by the specific reaction.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of 6-Bromoindolin-2-one in Heterocyclic Synthesis for Drug Discovery

Introduction

6-Bromoindolin-2-one, also known as 6-bromooxindole, is a versatile heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its indolinone core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions. This allows for the facile introduction of molecular diversity, making 6-bromoindolin-2-one a valuable starting material for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. This application note details key synthetic transformations of 6-bromoindolin-2-one and provides protocols for its use in the generation of novel heterocyclic compounds.

Key Applications in Heterocyclic Synthesis

The reactivity of 6-bromoindolin-2-one is primarily centered around two key transformations:

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent on the aromatic ring is amenable to various palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl and amino-substituted indolinone derivatives.

-

Knoevenagel Condensation: The active methylene group at the 3-position of the indolinone ring can readily undergo condensation with a variety of aldehydes and ketones. This reaction is a straightforward method for synthesizing 3-substituted ylideneindolin-2-ones, a class of compounds known to exhibit a range of biological activities, including inhibition of various protein kinases.

These synthetic strategies have been successfully employed to develop inhibitors for several important drug targets, including p38α mitogen-activated protein kinase (MAPK) and c-Src kinase, which are implicated in inflammatory diseases and cancer.

Data Presentation: Synthesis and Biological Activity of 6-Bromoindolin-2-one Derivatives

The following tables summarize quantitative data for representative heterocyclic compounds synthesized from 6-bromoindolin-2-one.

Table 1: Knoevenagel Condensation of 6-Bromoindolin-2-one with Various Aldehydes

| Product Number | Aldehyde Reactant | Product Structure | Yield (%) | Reference |

| 1 | 4-(Dimethylamino)benzaldehyde | (E)-6-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one | 84 | [1] |

| 2 | 4-Nitrobenzaldehyde | (E)-6-bromo-3-(4-nitrobenzylidene)indolin-2-one | 45 | [1] |

| 3 | 3-Phenoxybenzaldehyde | (E)-6-bromo-3-(3-phenoxybenzylidene)indolin-2-one | 19 | [1] |

Table 2: Biological Activity of 3-Substituted Indolin-2-one Derivatives as Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Compound 9 | VEGFR-2 | 56.74 | - | [2] |

| CDK-2 | 9.39 | - | [2] | |

| Compound 20 | EGFR | 14.31 | - | [2] |

| VEGFR-2 | 32.65 | - | [2] | |

| Compound AK34 | Aurora A | 1680 | - | [3] |

(Note: The specific structures for compounds 9, 20, and AK34 are proprietary to the cited research but are derivatives of the indolin-2-one scaffold.)

Experimental Protocols

Protocol 1: Synthesis of (E)-6-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one via Knoevenagel Condensation

This protocol describes the synthesis of a 3-substituted ylideneindolin-2-one derivative, a common scaffold in kinase inhibitors.

Materials:

-

6-Bromoindolin-2-one

-

4-(Dimethylamino)benzaldehyde

-

Piperidine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

To a solution of 6-bromoindolin-2-one (1 mmol) in ethanol (20 mL), add 4-(dimethylamino)benzaldehyde (1.1 mmol).

-

Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain (E)-6-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one as a solid.

-

Characterize the product using appropriate analytical techniques (e.g., NMR, MS).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromoindolin-2-one

This protocol outlines a general method for the palladium-catalyzed coupling of 6-bromoindolin-2-one with an arylboronic acid.

Materials:

-

6-Bromoindolin-2-one

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Triphenylphosphine (PPh3) (if using Pd(OAc)2)

-

Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)

-

Toluene and Water (or other suitable solvent system like Dioxane/Water)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

In a Schlenk flask, combine 6-bromoindolin-2-one (1 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., sodium carbonate, 2 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol). If using Pd(OAc)2, also add the phosphine ligand (e.g., PPh3, 0.1 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC analysis indicates completion of the reaction.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-arylindolin-2-one.

-

Characterize the final product by NMR and MS analysis.

Visualizations

Caption: Knoevenagel condensation of 6-Bromoindolin-2-one.

Caption: Suzuki-Miyaura cross-coupling of 6-Bromoindolin-2-one.

Caption: Inhibition of kinase signaling by 6-bromoindolin-2-one derivatives.

References

- 1. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 6-Bromoindolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide proposed analytical methods for the quantitative determination of 6-Bromoindolin-4-ol in various sample matrices. The protocols described herein are based on established principles of chromatography and mass spectrometry for small molecules of similar structure and physicochemical properties. These methods are intended as a starting point and will require validation for specific applications.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control during drug development. This document outlines two proposed analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Physicochemical Properties of this compound

While experimental data for this compound is limited, properties can be estimated based on its structural analogue, 4-Bromo-1H-indol-6-ol.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | - |

| Molecular Weight | 214.06 g/mol | Calculated |

| Predicted LogP | 1.9 | PubChem (for 4-Bromo-1H-indol-6-ol) |

| Predicted pKa | 9.5 (acidic), 2.5 (basic) | PubChem (for 4-Bromo-1H-indol-6-ol) |

Proposed Analytical Methods

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with relatively high concentrations and clean matrices, such as in-process control samples or formulated products.

3.1.1. Experimental Protocol

a. Sample Preparation:

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

-

Filter the sample through a 0.22 µm syringe filter before injection.

b. Instrumentation and Conditions:

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 10 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 280 nm (based on indole chromophore) |

3.1.2. Data Presentation: Hypothetical Method Validation Parameters (HPLC-UV)

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are typical for well-developed small molecule assays and should be confirmed by experimental validation.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.995 |

| Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

3.2.1. Experimental Protocol

a. Sample Preparation (e.g., for Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analogue of this compound).

-